molecular formula C35H30N2O2 B3263012 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline CAS No. 365542-46-7

4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline

Cat. No.: B3263012
CAS No.: 365542-46-7
M. Wt: 510.6 g/mol
InChI Key: ZEVFJEMWWOAJOC-UHFFFAOYSA-N
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Description

4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline is a synthetic organic compound. This molecule is designed for a variety of applications in scientific research, particularly in the fields of chemistry and pharmacology due to its complex structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline involves multiple steps:

  • Synthesis of intermediates: The initial steps include the preparation of methoxy-substituted phenyl and quinoline intermediates.

  • Coupling reactions: These intermediates are then subjected to coupling reactions, typically involving reagents like palladium catalysts, to form the desired linkages between the phenyl and quinoline moieties.

  • Purification: The compound is purified using chromatographic techniques to achieve the desired purity.

Industrial Production Methods

While the laboratory preparation is often detailed, industrial production scales up these methods, focusing on optimizing yield, purity, and cost-efficiency. Automation in reaction setups and purification processes is commonly employed to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including:

  • Oxidation: It can be oxidized under specific conditions, potentially affecting the quinoline ring.

  • Reduction: The nitro groups or other reducible functionalities present can be reduced.

  • Substitution: Halogenation, nitration, and other substitution reactions can be carried out on the phenyl rings.

Common Reagents and Conditions

  • Oxidizing agents: KMnO₄, CrO₃.

  • Reducing agents: NaBH₄, LiAlH₄.

  • Substituents: Halogens, nitro groups using electrophilic aromatic substitution mechanisms.

Major Products

The reaction products vary widely depending on the reaction conditions but often involve modifications to the quinoline or phenyl rings.

Scientific Research Applications

The compound has diverse applications, such as:

  • Chemistry: Used as a model compound for studying organic reactions.

  • Biology: Investigated for its potential as an enzyme inhibitor or modulator.

  • Medicine: Explored for its potential pharmaceutical properties, including anti-cancer and antimicrobial activities.

Mechanism of Action

The exact mechanism by which 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline exerts its effects depends on its application. For instance:

  • Biological activity: It might bind to specific molecular targets such as enzymes or receptors, altering their activity. This binding could involve the quinoline ring interacting with the target's active site.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-[4-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline

  • **2-Methoxy-4-[2-(4-quinolyl)ethyl]phenyl]-quinoline

  • Other methoxy-phenylquinolines

Uniqueness

What sets 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline apart is its unique methoxy substitution which may provide distinct reactivity and biological properties compared to other quinoline derivatives.

There you go, a comprehensive dive into the fascinating world of this compound!

Properties

IUPAC Name

4-[2-[4-[2-methoxy-5-(2-quinolin-4-ylethyl)phenoxy]phenyl]ethyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2O2/c1-38-34-19-14-26(11-16-28-21-23-37-33-9-5-3-7-31(28)33)24-35(34)39-29-17-12-25(13-18-29)10-15-27-20-22-36-32-8-4-2-6-30(27)32/h2-9,12-14,17-24H,10-11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVFJEMWWOAJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC=NC3=CC=CC=C23)OC4=CC=C(C=C4)CCC5=CC=NC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139347
Record name Quinoline, 4-[2-[4-[2-methoxy-5-[2-(4-quinolinyl)ethyl]phenoxy]phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-46-7
Record name Quinoline, 4-[2-[4-[2-methoxy-5-[2-(4-quinolinyl)ethyl]phenoxy]phenyl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-[2-[4-[2-methoxy-5-[2-(4-quinolinyl)ethyl]phenoxy]phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline
Reactant of Route 2
4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline
Reactant of Route 3
4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline
Reactant of Route 4
4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline
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4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline
Reactant of Route 6
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4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline

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